Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate
Description
The compound Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate is a sodium salt derivative featuring a complex heterocyclic framework. Its structure includes:
- An imidazo[4,5-c]pyridine core with a butyl substituent.
- A 1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl moiety linked via a phenyl group.
- A sodium counterion, enhancing solubility in polar solvents.
While direct data for this compound are absent in the provided evidence, its structural analogs from the benzoimidazo and oxadiazole families (Evidences 1–8) offer insights into comparative properties.
Properties
Molecular Formula |
C34H32N7NaO3 |
|---|---|
Molecular Weight |
609.7 g/mol |
IUPAC Name |
sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate |
InChI |
InChI=1S/C34H32N7O3.Na/c1-3-5-14-30-35-29-19-20-40(22-25-10-6-7-12-27(25)34(43)44-4-2)33(42)31(29)41(30)21-23-15-17-24(18-16-23)26-11-8-9-13-28(26)32-36-38-39-37-32;/h6-13,15-20H,3-5,14,21-22H2,1-2H3;/q-1;+1 |
InChI Key |
DNDFNZUKFGWMTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=N[N-]N=N5)C(=O)N(C=C2)CC6=CC=CC=C6C(=O)OCC.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate involves multiple steps, including the formation of imidazole and pyridine rings. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoate or pyridine moieties, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Research Implications
- Pharmacological Potential: The sodium salt’s solubility makes it a candidate for aqueous formulations, unlike neutral analogs.
- Synthetic Challenges: Introducing the 1,2,4-triaza-azanidacyclopenta moiety (absent in Evidences 1–8) may require novel cyclization strategies.
- Stability: Halogenated analogs (Evidences 7–8) show higher stability, suggesting the target’s bromo/chloro variants could be explored.
Substituent-driven solubility and stability.
Sodium counterion’s role in enhancing bioavailability.
Spectroscopic fingerprints for quality control.
Further studies should focus on synthesizing the target compound and validating these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
